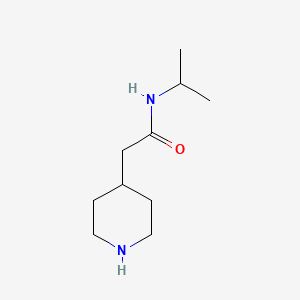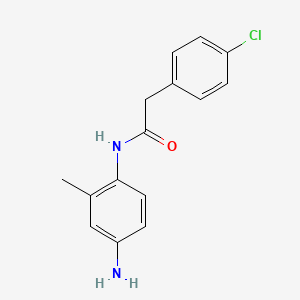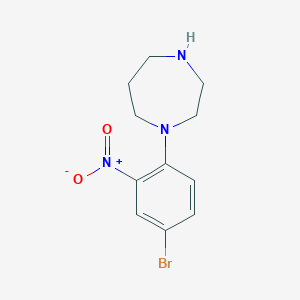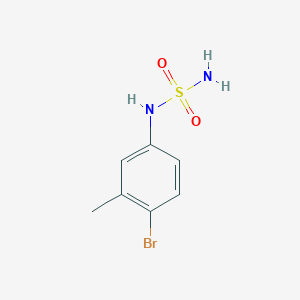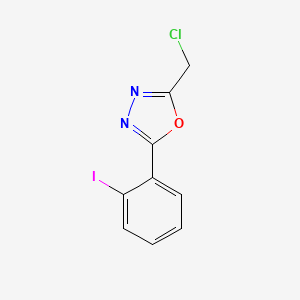![molecular formula C10H13BrFNO B3072683 [2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine CAS No. 1016837-38-9](/img/structure/B3072683.png)
[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluoroionophore Applications
A study developed a series of fluoroionophores from diamine-salicylaldehyde (DS) derivatives, exhibiting spectral diversity with metal cations. Notably, a compound in this series could specifically chelate Zn+2, demonstrating potential applications in metal ion sensing and cellular metal staining using fluorescence methods (Hong et al., 2012).
Crystal Structures and Nonlinear Optics
Another research focused on the crystal structures and packing of compounds related to the topic molecule, exploring their applications in octupolar nonlinear optics (NLO) materials. The study detailed the structural characteristics conducive to NLO applications, emphasizing the role of specific substituents and molecular interactions (Boese et al., 2002).
Radiopharmaceutical Synthesis
Research on no-carrier-added (n.c.a.) 4-[18F]fluorophenol highlighted its utility in introducing the 4-[18F]fluorophenoxy moiety into potential radiopharmaceuticals. This work underscores the molecule's relevance in developing radiotracers, particularly for imaging serotonin reuptake transporter sites (SERT), despite low monoamine transporter affinity (Stoll et al., 2004).
Electrochemical Reduction Applications
A study involving the electrochemical reduction of a bromo-propargyloxy ester explores the synthesis pathway and potential applications in organic synthesis and material science. This research offers insights into the electrochemical behaviors and product yield optimization for synthetic applications (Esteves et al., 2003).
Benzofuran Analogues Synthesis
The synthesis of new benzofuran analogues from 5-bromosalicylaldehyde demonstrates applications in medicinal chemistry, particularly in developing compounds with antimicrobial and pharmacological activities. This research is indicative of the broader utility of bromo-fluorophenoxy compounds in synthesizing biologically active molecules (Parameshwarappa et al., 2008).
Eigenschaften
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGSLRQEABOXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3072600.png)
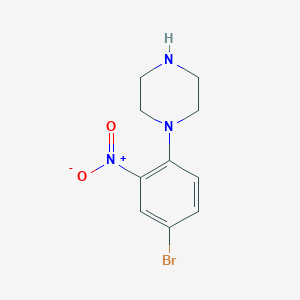

![2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B3072626.png)
![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine](/img/structure/B3072640.png)
![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine](/img/structure/B3072644.png)
![2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid](/img/structure/B3072649.png)

![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)
